molecular formula C7H11BClNO2 B2641401 (3-Amino-2-methylphenyl)boronic acid hydrochloride CAS No. 2230901-24-1

(3-Amino-2-methylphenyl)boronic acid hydrochloride

Cat. No. B2641401
CAS RN: 2230901-24-1
M. Wt: 187.43
InChI Key: VSEPOTBSDLJYNX-UHFFFAOYSA-N
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Description

“(3-Amino-2-methylphenyl)boronic acid hydrochloride” is a boronic acid derivative with the CAS Number: 2230901-24-1 . It has a molecular weight of 187.43 and its IUPAC name is (3-amino-2-methylphenyl)boronic acid hydrochloride .


Molecular Structure Analysis

The InChI code for “(3-Amino-2-methylphenyl)boronic acid hydrochloride” is 1S/C7H10BNO2.ClH/c1-5-6 (8 (10)11)3-2-4-7 (5)9;/h2-4,10-11H,9H2,1H3;1H . The InChI key is VSEPOTBSDLJYNX-UHFFFAOYSA-N .


Chemical Reactions Analysis

“(3-Amino-2-methylphenyl)boronic acid hydrochloride” is commonly used as a reagent in Suzuki-Miyaura coupling reactions, where it can be used to form C-C bonds by the reaction with aryl or vinyl halides . It is also used as a boronic acid source in the synthesis of boronate-functionalized monomers .


Physical And Chemical Properties Analysis

“(3-Amino-2-methylphenyl)boronic acid hydrochloride” is a solid at room temperature . Its density is 1.2±0.1 g/cm³ . The boiling point is 376.6±52.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C .

Scientific Research Applications

Suzuki–Miyaura Coupling

“(3-Amino-2-methylphenyl)boronic acid hydrochloride” can be used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is widely applied in the formation of carbon-carbon bonds. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Catalyst for Protodeboronation

Boronic acids, including “(3-Amino-2-methylphenyl)boronic acid hydrochloride”, can be used as catalysts for protodeboronation of pinacol boronic esters . This process is valuable for formal anti-Markovnikov alkene hydromethylation .

Fluorescent Sensor

Boronic acids can be used to create fluorescent sensors . For example, a sensor combining boronic acid and pyrene was studied and used as a sensor for catechol and its amino-derivatives - dopamine, DOPA and DOPAC .

Drug Permeation Enhancement

The interaction between boronic acids and diols can be used to alter the electrostatic or lipophilic properties of drugs or fluorescent agents to enhance their permeation of model membranes .

Chemical Biology

In chemical biology, boronic acids can be used for molecular recognition . This application takes advantage of the ability of boronic acids to form reversible covalent complexes with sugars and other diols .

Organic Synthesis

Boronic acids are also used in organic synthesis. They can be used to prepare organoboranes, which are useful reagents in organic synthesis .

Safety and Hazards

The safety information for “(3-Amino-2-methylphenyl)boronic acid hydrochloride” includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

Mechanism of Action

Target of Action

The primary target of (3-Amino-2-methylphenyl)boronic acid hydrochloride is the formation of carbon-carbon (C-C) bonds . This compound is a boronic acid derivative that is commonly used as a reagent in Suzuki-Miyaura coupling reactions .

Mode of Action

(3-Amino-2-methylphenyl)boronic acid hydrochloride interacts with its targets by participating in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . The compound’s success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Biochemical Pathways

The biochemical pathway affected by (3-Amino-2-methylphenyl)boronic acid hydrochloride is the Suzuki-Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

It is known that the compound should be stored under an inert gas (nitrogen or argon) at 2-8°c .

Result of Action

The molecular and cellular effects of (3-Amino-2-methylphenyl)boronic acid hydrochloride’s action result in the formation of C-C bonds . It is used to form these bonds by the reaction with aryl or vinyl halides .

Action Environment

The action, efficacy, and stability of (3-Amino-2-methylphenyl)boronic acid hydrochloride are influenced by environmental factors. For instance, the compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . The Suzuki-Miyaura coupling reaction, in which this compound is used, is known for its mild and functional group tolerant reaction conditions .

properties

IUPAC Name

(3-amino-2-methylphenyl)boronic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2.ClH/c1-5-6(8(10)11)3-2-4-7(5)9;/h2-4,10-11H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEPOTBSDLJYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)N)C)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-2-methylphenyl)boronic acid hydrochloride

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